molecular formula C24H26N8O2S2 B10833306 Diaminopyridine analog 4

Diaminopyridine analog 4

Cat. No.: B10833306
M. Wt: 522.7 g/mol
InChI Key: OYYXHUJLHDYELY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BB-22 3-carboxyindole metabolite involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with various reagents under specific conditions. The detailed synthetic route and reaction conditions are not widely published, but it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization .

Industrial Production Methods

it is typically synthesized in specialized laboratories equipped with the necessary facilities for handling synthetic cannabinoids and their metabolites .

Chemical Reactions Analysis

Types of Reactions

BB-22 3-carboxyindole metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BB-22 3-carboxyindole metabolite is primarily used in forensic toxicology to detect and quantify the presence of BB-22 in biological samples. It is also used in research to study the pharmacokinetics and metabolism of synthetic cannabinoids. Additionally, it has applications in clinical toxicology and drug testing .

Mechanism of Action

The mechanism of action of BB-22 3-carboxyindole metabolite is not well-documented. as a metabolite of BB-22, it is likely to interact with cannabinoid receptors in the body. BB-22 itself is known to have a high affinity for cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BB-22 3-carboxyindole metabolite is unique due to its specific structure and metabolic pathway. It retains the core structure of BB-22, which includes an 8-hydroxyquinoline group replacing the naphthalene group found in JWH-018. This structural difference contributes to its distinct pharmacokinetic and toxicological properties .

Properties

Molecular Formula

C24H26N8O2S2

Molecular Weight

522.7 g/mol

IUPAC Name

N-[1-[5-[6-(1,3-benzothiazol-6-ylamino)-4-(propan-2-ylamino)pyridin-3-yl]-1,3,4-thiadiazole-2-carbonyl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C24H26N8O2S2/c1-13(2)27-19-9-21(29-15-4-5-18-20(8-15)35-12-26-18)25-10-17(19)22-30-31-23(36-22)24(34)32-7-6-16(11-32)28-14(3)33/h4-5,8-10,12-13,16H,6-7,11H2,1-3H3,(H,28,33)(H2,25,27,29)

InChI Key

OYYXHUJLHDYELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1C2=NN=C(S2)C(=O)N3CCC(C3)NC(=O)C)NC4=CC5=C(C=C4)N=CS5

Origin of Product

United States

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